4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine
Description
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine (CAS: 415698-51-0) is a heterocyclic molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at position 4, a methyl group at position 2, and a 4-(1-phenylethyl)piperazine group at position 4. It is cataloged as a research chemical by suppliers such as CymitQuimica and Hairui Chem, though detailed pharmacological or physicochemical data are currently unavailable .
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6/c1-16-14-17(2)28(25-16)22-15-21(23-19(4)24-22)27-12-10-26(11-13-27)18(3)20-8-6-5-7-9-20/h5-9,14-15,18H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUBVMNZJLTNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine is a derivative of pyrazole and pyrimidine, which are well-known scaffolds in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole moiety, a piperazine ring, and a pyrimidine core, which contribute to its biological properties.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have demonstrated the ability to inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. In vitro studies indicated that derivatives with a piperazine substituent often enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
Pyrazole-based compounds are recognized for their antimicrobial effects. The specific compound under review has been evaluated for its activity against several bacterial strains. Preliminary results suggest it possesses moderate antibacterial properties, particularly against Gram-positive bacteria . Further studies are needed to elucidate its mechanism of action and spectrum of activity.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as cytokines and prostaglandins. The compound in focus has shown promise in reducing inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .
The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific molecular targets:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
- Receptor Modulation : Some compounds interact with neurotransmitter receptors, leading to anxiolytic and antidepressant effects. The piperazine ring in this compound may enhance binding affinity to serotonin receptors .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Anticancer Activity : A derivative of 4-(3,5-dimethyl-1H-pyrazol-1-yl) showed an IC50 value of 0.25 µM against MCF-7 breast cancer cells, indicating strong anticancer potential .
- Antimicrobial Evaluation : A related compound demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL .
- Anti-inflammatory Research : In a murine model of inflammation, the compound reduced edema by 50% compared to control groups .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C₁₈H₂₃N₅, with a molecular weight of approximately 325.41 g/mol. The structure features a pyrimidine core substituted with a pyrazole moiety and a piperazine group, which are known to enhance biological activity.
Anticancer Properties
Research indicates that compounds containing pyrazole and pyrimidine structures often exhibit potent anticancer properties. Studies have shown that derivatives similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine demonstrate significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the compound's ability to inhibit cell proliferation in breast cancer models, attributing this effect to its interaction with specific molecular targets involved in tumor growth regulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been associated with antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. Preliminary results suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Anti-inflammatory Effects
Another notable application is in the realm of anti-inflammatory therapies. Compounds with similar structures have been reported to modulate inflammatory pathways, potentially offering therapeutic options for conditions such as arthritis and other inflammatory diseases. The ability to inhibit pro-inflammatory cytokines has been observed in related pyrazole compounds, suggesting similar mechanisms may be at play for this compound .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with modified biological activities. The introduction of different substituents on the piperazine or pyrazole rings can enhance or alter the pharmacological profile of the compound, allowing for tailored drug design .
Case Study 1: Anticancer Efficacy
A study published in Molecules demonstrated that a closely related compound showed significant inhibition of cancer cell lines through apoptosis induction. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against a panel of bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests potential as a lead compound for antibiotic development. The structure-activity relationship (SAR) analysis indicated that modifications on the piperazine ring could enhance efficacy against resistant strains .
Comparison with Similar Compounds
Pyrazolo-Pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidine derivatives, such as (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (compound 3 in ), share structural similarities with the target compound in their pyrimidine core and substituted pyrazole groups. However, the hydrazine substituent in compound 3 introduces distinct reactivity, enabling isomerization to triazolopyrimidines under specific conditions. This contrasts with the target compound’s stable piperazine substituent, which may enhance solubility or receptor-binding affinity .
Piperazine-Containing Pyrimidines
Compounds like 7-(piperazin-1-yl) derivatives () and 4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)(1-aminocyclopropyl)methanone () highlight the role of piperazine in modulating bioactivity.
Pyridine and Isoxazolo-Pyridazine Analogues
Compounds such as (3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)methanone (compound 8 in ) replace the pyrimidine core with pyridine but retain the 3,5-dimethylpyrazole and methyl groups. This substitution shifts electronic properties and ring strain, which may influence binding to targets like kinase enzymes. The nitro group in compound 8 further enhances electron-withdrawing effects, unlike the target compound’s neutral phenylethyl group .
Boron-Containing and Indole Derivatives
lists boron-containing analogs like 4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole , which are structurally distinct but share applications in Suzuki-Miyaura coupling. These compounds emphasize the versatility of heterocyclic frameworks in medicinal chemistry, though the target compound lacks such functional groups for synthetic derivatization .
Q & A
Q. What are the key synthetic steps and challenges in preparing 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of pyrazole and piperazine intermediates, followed by coupling to the pyrimidine core. Key challenges include optimizing coupling reactions between sterically hindered groups and ensuring regioselectivity. For example, stannous chloride may be used for reductions, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility . Monitoring via thin-layer chromatography (TLC) ensures intermediate purity before proceeding .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC or UPLC assesses purity (>95% typically required for pharmacological studies). Infrared (IR) spectroscopy can validate functional groups like pyrazole N-H stretches .
Q. How do solvent choice and reaction temperature influence the yield of the final product?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while elevated temperatures (80–120°C) accelerate coupling reactions. For example, reports yields improving from 45% to 72% when switching from THF to DMF at 100°C. However, excessive heat may degrade thermally sensitive groups like the phenylethylpiperazine moiety .
Advanced Research Questions
Q. How can computational methods streamline the optimization of synthetic routes for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze historical reaction data to recommend optimal conditions (solvent, catalyst, temperature). For instance, ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing trial-and-error by 30–50% .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or target specificity. To address this:
Q. How can structure-activity relationship (SAR) studies guide modifications to the pyrazole or piperazine substituents?
- Methodological Answer : Systematic substitution of the pyrazole’s methyl groups (e.g., replacing with halogens or bulkier alkyl chains) and piperazine’s phenylethyl group (e.g., cyclohexylethyl or fluorinated analogs) can elucidate steric and electronic effects. demonstrates that 4-ethylpiperazine analogs show improved solubility without compromising target affinity .
Q. What experimental approaches address stability issues under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at 37°C) with LC-MS monitoring. If degradation occurs, introduce stabilizing groups (e.g., tert-butyl esters) or encapsulate in liposomes. highlights that propyl-substituted pyrimidones exhibit enhanced stability over methyl analogs .
Q. How do conflicting spectral data (e.g., NMR shifts) from different labs arise, and how can they be reconciled?
- Methodological Answer : Variations in solvent (e.g., DMSO-d₆ vs. CDCl₃) or concentration can shift peaks. To resolve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
